ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of phenoxy, amido, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chloro-2-methylphenol, which is then reacted with ethyl bromoacetate to form ethyl 2-(4-chloro-2-methylphenoxy)acetate. This intermediate is further reacted with thiophene derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
Uniqueness
ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C21H24ClNO4S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H24ClNO4S/c1-3-26-21(25)19-15-7-5-4-6-8-17(15)28-20(19)23-18(24)12-27-16-10-9-14(22)11-13(16)2/h9-11H,3-8,12H2,1-2H3,(H,23,24) |
InChI Key |
MNNXFISNLZIURP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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